1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)-
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Overview
Description
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring substituted with methoxy groups and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-benzodioxole with 4,5-dimethoxy-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)-.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
- 1,3-Benzodioxole, 4,7-dimethoxy-5-methyl-
Uniqueness
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-methoxypropyl)- is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
69232-78-6 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4,5-dimethoxy-6-(2-methoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H18O5/c1-8(14-2)5-9-6-10-12(18-7-17-10)13(16-4)11(9)15-3/h6,8H,5,7H2,1-4H3 |
InChI Key |
KAQGVTBSLUCIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1OC)OC)OCO2)OC |
Origin of Product |
United States |
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